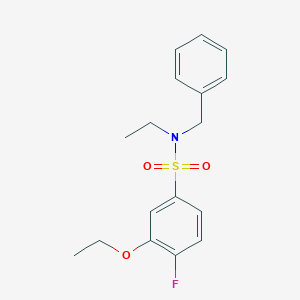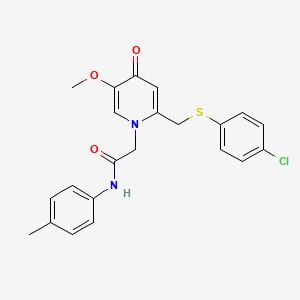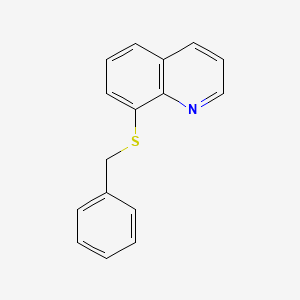![molecular formula C18H27N7 B15119637 N,N,4-trimethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B15119637.png)
N,N,4-trimethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,4-trimethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound featuring a pyrimidine core with multiple substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and isopropyl groups. Common reagents used in these reactions include pyrimidine derivatives, piperazine, and isopropyl halides. The reaction conditions often involve the use of solvents such as toluene or ethyl acetate, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production. The use of advanced purification methods like chromatography and crystallization is essential to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N,4-trimethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require the presence of a base like triethylamine or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N,N,4-trimethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Mecanismo De Acción
The mechanism of action of N,N,4-trimethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature a piperazine moiety and exhibit similar biological activities.
N-(pyridin-2-yl)amides: These compounds share structural similarities and are used in medicinal chemistry for their therapeutic potential.
Uniqueness
N,N,4-trimethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both pyrimidine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H27N7 |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
N,N,4-trimethyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H27N7/c1-13(2)17-19-7-6-15(21-17)24-8-10-25(11-9-24)16-12-14(3)20-18(22-16)23(4)5/h6-7,12-13H,8-11H2,1-5H3 |
Clave InChI |
WWACPLBKQXFHOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC(=NC=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-methylphthalazine](/img/structure/B15119554.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)-3-oxopropanenitrile](/img/structure/B15119559.png)
![10-(Piperidine-1-carbonyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B15119562.png)

![N-benzyl-2-[5-cyano-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B15119577.png)


![2-[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine](/img/structure/B15119589.png)
![Methyl 2-[(cyclopentylmethyl)sulfanyl]-6-oxo-1-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B15119609.png)
![2-(Methylsulfanyl)-4-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B15119617.png)
![5,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B15119624.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B15119631.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B15119635.png)
![4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B15119642.png)
